molecular formula C10H13NO3S B3013615 N-(4-acetylphenyl)ethane-1-sulfonamide CAS No. 91013-08-0

N-(4-acetylphenyl)ethane-1-sulfonamide

Cat. No.: B3013615
CAS No.: 91013-08-0
M. Wt: 227.28
InChI Key: CKEWVNFPYIPXBG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and anticancer research. This compound, with the molecular formula C 10 H 13 NO 3 S and a molecular weight of 227.28 g/mol, serves as a key chemical scaffold in the development of novel therapeutic agents . The core research value of this compound lies in its structural features, which combine a sulfonamide moiety with an acetamide-like acetylphenyl group. This combination is frequently explored in the design of molecules that target essential enzymes. Specifically, sulfonamide-acetamide hybrids have been demonstrated to exhibit notable cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The mechanism of action for this class of compounds is often linked to the inhibition of the enzyme dihydrofolate reductase (DHFR) , a established target for both antimicrobial and antitumor drugs. By disrupting folate synthesis, these inhibitors can impede DNA synthesis and lead to the death of rapidly proliferating cells . Beyond oncology, sulfonamide derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, antifungal, antidiabetic, and anti-inflammatory properties . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile building block for synthesizing more complex molecules or as a reference standard in biochemical assays and molecular docking studies to explore new drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWVNFPYIPXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-acetylphenyl)ethane-1-sulfonamide and Related Scaffolds

The formation of the this compound scaffold primarily relies on well-established reactions in organic chemistry, namely sulfonylation and various coupling strategies.

Sulfonylation Reactions for N-(4-acetylphenyl)sulfonamide Formation

The most direct and common method for the synthesis of this compound is the sulfonylation of 4-aminoacetophenone with an appropriate ethanesulfonylating agent. This reaction forms the stable sulfonamide bond. A typical procedure involves the reaction of 4-aminoacetophenone with ethanesulfonyl chloride in the presence of a base, such as pyridine (B92270), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

A closely related and well-documented procedure is the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, where 4-aminoacetophenone is reacted with 4-toluenesulfonyl chloride. nih.gov This reaction is also catalyzed by pyridine and proceeds at room temperature, highlighting the general applicability of this method for a range of sulfonyl chlorides. nih.gov

Table 1: Representative Sulfonylation Reaction Conditions

Starting MaterialReagentCatalyst/BaseSolventProduct
4-AminoacetophenoneEthanesulfonyl chloridePyridineDichloromethaneThis compound
4-Aminoacetophenone4-Toluenesulfonyl chloridePyridineDichloromethaneN-(4-acetylphenyl)-4-methylbenzenesulfonamide

Coupling Reactions in Sulfonamide Synthesis

Modern synthetic methods have expanded the toolbox for sulfonamide synthesis beyond the traditional sulfonyl chloride route. Copper-catalyzed coupling reactions, for instance, provide an alternative pathway. These methods can involve the coupling of sulfonamides with (hetero)aryl halides. nih.gov While not a direct synthesis of the title compound from its constituent parts in one step, these coupling strategies are crucial for creating analogues and more complex derivatives.

For example, a pre-formed sulfonamide could be coupled with a suitable aryl halide. This approach is particularly valuable for creating a library of N-aryl sulfonamides.

Derivatization Strategies and Functional Group Compatibility of the this compound Core

The this compound core possesses two primary sites for chemical modification: the sulfonamide moiety and the acetylphenyl moiety. This allows for a range of derivatization strategies to synthesize novel compounds.

Reactions Involving the Sulfonamide Moiety with Nitrogen Nucleophiles

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile. This reactivity can be exploited to introduce various substituents. For instance, N-alkylation or N-arylation can be achieved under appropriate basic conditions.

A more advanced strategy involves the conversion of the sulfonamide into a sulfenamide. A general method for the preparation of N-acylsulfenamides involves the reaction of a primary sulfonamide with a stable N-thiosuccinimide or N-thiophthalimide. nih.gov This transformation introduces a sulfur-nitrogen bond that can be further manipulated.

Reactions Involving the Acetylphenyl Moiety for Regioselective Functionalization

The acetylphenyl moiety offers several avenues for regioselective functionalization. The acetyl group itself is a versatile handle for a multitude of chemical transformations.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can react with various nucleophiles. For example, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

Reactions at the α-Carbon: The methyl group adjacent to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

Electrophilic Aromatic Substitution: The acetyl group is an electron-withdrawing group and therefore a meta-director for electrophilic aromatic substitution reactions on the phenyl ring. studyraid.com This directing effect allows for the regioselective introduction of substituents such as nitro or halo groups at the position meta to the acetyl group. studyraid.com It is important to note that the acetyl group deactivates the ring, often requiring harsher reaction conditions compared to unsubstituted benzene (B151609). studyraid.com

Table 2: Potential Regioselective Functionalization Reactions of the Acetylphenyl Moiety

Reaction TypeReagentPosition of FunctionalizationProduct Type
Electrophilic NitrationHNO₃/H₂SO₄Meta to acetyl groupNitro derivative
Electrophilic HalogenationBr₂/FeBr₃Meta to acetyl groupBromo derivative
Aldol (B89426) CondensationAldehyde, Baseα-Carbon of acetyl groupα,β-Unsaturated ketone (Chalcone)

Synthesis of Novel Heterocyclic Derivatives (e.g., Pyrazole (B372694), Thiadiazole, Isoxazoline (B3343090), Pyrimidine (B1678525), Pyridone, 1,2,4-Triazole)

The reactive acetyl group of this compound is a key starting point for the synthesis of a wide array of heterocyclic compounds.

Pyrazole: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govnih.gov The acetyl group of the title compound can be converted into a 1,3-dicarbonyl compound, for example, through a Claisen condensation with an ester. Subsequent reaction with hydrazine would yield the pyrazole ring.

Thiadiazole: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides. mdpi.com The acetyl group can be converted to a carboxylic acid derivative, which can then be reacted with thiosemicarbazide (B42300) and a cyclizing agent to form the thiadiazole ring.

Isoxazoline: Isoxazolines can be synthesized via the [3+2] cycloaddition of a nitrile oxide with an alkene. The acetyl group can be used to generate an α,β-unsaturated ketone (chalcone) through an aldol condensation with an aldehyde. nih.gov This chalcone (B49325) can then react with a hydroxylamine (B1172632) to form an oxime, which upon oxidation in situ generates a nitrile oxide that can undergo cycloaddition.

Pyrimidine: Pyrimidine rings can be constructed from chalcones. The α,β-unsaturated ketone derived from the acetyl group can undergo condensation with compounds like urea, thiourea, or guanidine (B92328) to form the pyrimidine ring. researchgate.netnih.gov

Pyridone: The synthesis of 2-pyridones can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with cyanoacetamide. iipseries.org As with pyrazole synthesis, the acetyl group can be a precursor to the required 1,3-dicarbonyl starting material.

1,2,4-Triazole (B32235): 1,2,4-triazole derivatives can be synthesized from sulfonamides. nih.govresearchgate.net For instance, a sulfonamide can be reacted with a suitable precursor that provides the remaining carbon and nitrogen atoms for the triazole ring.

The synthetic pathways to these heterocyclic derivatives often involve multi-step sequences, where the initial functionalization of the acetyl group is the key strategic step.

Formation of Acryloyl(phenyl)benzenesulfonamide Derivatives

The acetyl moiety in this compound serves as a versatile chemical handle for further molecular elaboration. One significant transformation is its conversion to an acryloyl derivative, a functional group of interest in various chemical contexts. This conversion can be achieved through a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, with an appropriate aromatic aldehyde.

The reaction involves the deprotonation of the α-carbon of the acetyl group by a base, typically a hydroxide (B78521), to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, known as a chalcone or, in this specific context, an acryloyl(phenyl)benzenesulfonamide derivative. The general scheme for this transformation is depicted below:

Scheme 1: Proposed synthesis of an acryloyl(phenyl)benzenesulfonamide derivative from this compound.

This synthetic route is analogous to the preparation of chalcone derivatives from other N-(4-acetyl-phenyl)-substituted amides. For instance, N-(4-acetyl-phenyl)-4-substituted-benzamides have been successfully converted into their corresponding chalcones by reaction with various substituted aromatic aldehydes in the presence of an ethanolic potassium hydroxide solution wisdomlib.org. The success of this transformation highlights the reactivity of the acetyl group and its accessibility for condensation reactions, even in the presence of the sulfonamide functionality.

The specific properties of the resulting acryloyl(phenyl)benzenesulfonamide derivative, such as its electronic and photophysical characteristics, can be fine-tuned by varying the substituents on the aromatic aldehyde used in the condensation step.

Chemoselectivity and Tolerance of Diverse Functional Groups in Derivatization

The chemical structure of this compound features several reactive sites: the acetyl group, the sulfonamide N-H proton, and the two aromatic rings. The ability to selectively modify one part of the molecule while leaving the others intact, known as chemoselectivity, is crucial for the synthesis of complex derivatives. Research on related compounds has demonstrated a high degree of functional group tolerance in various chemical transformations.

The acetyl group, as discussed in the previous section, can selectively undergo condensation reactions under basic conditions without affecting the sulfonamide linkage. This indicates that the α-protons of the acetyl group are more acidic than the sulfonamide proton under these conditions, or that the enolate formation and subsequent reaction are kinetically favored.

Furthermore, the sulfonamide group itself has been shown to be robust and tolerant of various reaction conditions used to modify other parts of the molecule. For example, in the synthesis of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, a Suzuki-Miyaura cross-coupling reaction was successfully performed on a bromo-substituted precursor without cleavage or undesired reaction of the sulfonamide moiety mdpi.com. This demonstrates the tolerance of the sulfonamide group to palladium catalysis, bases, and the other conditions inherent to this cross-coupling reaction.

The table below summarizes the observed chemoselectivity and functional group tolerance in the derivatization of molecules containing the N-(acetylphenyl)sulfonamide scaffold.

Functional GroupReaction TypeReagents/ConditionsObserved OutcomeReference
Acetyl GroupClaisen-Schmidt CondensationAromatic aldehyde, Ethanolic KOHSelective formation of chalcone derivative. wisdomlib.org
Sulfonamide GroupSuzuki-Miyaura Cross-CouplingArylboronic acid, Pd catalyst, BaseSulfonamide group remains intact. mdpi.com
Aromatic Ring (unactivated)Typical electrophilic aromatic substitution-Requires forcing conditions, suggesting lower reactivity compared to the acetyl and sulfonamide groups for many transformations.General chemical principles

This tolerance of diverse functional groups makes this compound a valuable building block in medicinal and materials chemistry, allowing for the introduction of a wide range of functionalities through various chemical transformations.

Methodological Considerations and Process Optimization in Synthesis

Strategies to Mitigate Side Reactions During Sulfonylation

The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with ethanesulfonyl chloride in the presence of a base. While this reaction is generally straightforward, the formation of side products can occur, reducing the yield and purity of the desired product. One of the primary side reactions is the bis-sulfonylation of the amino group, leading to the formation of a di-sulfonylated product.

Several strategies can be employed to mitigate this and other side reactions:

Control of Stoichiometry: Careful control of the molar ratio of the reactants is crucial. Using a slight excess of the 4-aminoacetophenone relative to the ethanesulfonyl chloride can help to minimize the formation of the bis-sulfonylated product, as the sulfonyl chloride is more likely to react with the more abundant primary amine.

Slow Addition of Reagents: The slow, dropwise addition of the ethanesulfonyl chloride to the solution of 4-aminoacetophenone and base allows for the immediate reaction of the sulfonyl chloride as it is introduced, preventing a localized high concentration that could favor bis-sulfonylation.

Temperature Control: Conducting the reaction at a controlled, often lower, temperature can help to slow down the reaction rate and improve selectivity, thereby reducing the formation of unwanted byproducts.

Choice of Base: The choice of base can significantly influence the outcome of the reaction. A non-nucleophilic, sterically hindered base can be used to selectively deprotonate the amine without competing in reactions with the sulfonyl chloride. Pyridine is commonly used in this type of reaction, acting as both a base and a catalyst.

Reaction Monitoring: Close monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the reaction to be stopped once the starting material is consumed, preventing further reaction and the formation of byproducts.

Another potential side reaction is the sulfonylation of the aromatic ring. However, under the typical conditions for N-sulfonylation, this is generally less favorable than the reaction with the amino group. The amino group is a much stronger nucleophile than the aromatic ring, especially when the ring is deactivated by the acetyl group.

Application of Flow Chemistry for Reaction Control

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers significant advantages for the synthesis of sulfonamides, including this compound. This technology allows for precise control over reaction parameters, leading to improved yields, purity, and safety. acs.org

Key benefits of applying flow chemistry to sulfonamide synthesis include:

Enhanced Temperature Control: Flow reactors typically have a high surface-area-to-volume ratio, which allows for very efficient heat exchange. This enables precise control over the reaction temperature, which is critical for minimizing side reactions in the often exothermic sulfonylation process. acs.org

Improved Mixing: The small dimensions of flow reactors facilitate rapid and efficient mixing of reagents. This ensures a homogeneous reaction mixture and can lead to faster reaction rates and higher selectivity compared to batch processes where mixing can be less efficient.

Precise Control of Residence Time: The time the reactants spend in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume. This allows for fine-tuning of the reaction to maximize the yield of the desired product and minimize the formation of byproducts.

Increased Safety: The small volume of the reactor at any given time significantly reduces the risks associated with handling hazardous reagents and exothermic reactions. This makes the process inherently safer, especially for large-scale production. acs.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process. Instead of using larger reactors, the system can be run for a longer period, or multiple reactors can be run in parallel to achieve the desired production output. acs.org

A typical flow chemistry setup for the synthesis of a sulfonamide would involve pumping separate streams of the amine (4-aminoacetophenone) and the sulfonyl chloride (ethanesulfonyl chloride), along with a base, into a mixing junction. The combined stream then flows through a heated or cooled reactor coil for a specific residence time before the product is collected. The rapid and eco-friendly synthesis of a library of sulfonamides has been successfully demonstrated using a meso-reactor apparatus, highlighting the potential of flow technologies in this area. acs.org

The table below outlines the key parameters that can be controlled in a flow synthesis of this compound and their impact on the reaction outcome.

ParameterMethod of ControlImpact on Reaction
TemperatureHeating/cooling jacket around the reactorControls reaction rate and selectivity, minimizes side reactions.
Residence TimeFlow rate of pumps and reactor volumeDetermines the duration of the reaction, optimized to maximize product formation.
StoichiometryRelative flow rates of reagent streamsPrecise control over the molar ratios of reactants to minimize byproducts.
MixingStatic mixers or micro-structured reactorsEnsures homogeneity and can accelerate the reaction.

The application of flow chemistry provides a powerful tool for the optimization and safe, scalable production of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the molecular skeleton and the chemical environment of each atom.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of a compound like N-(4-acetylphenyl)ethane-1-sulfonamide, distinct signals are expected for each unique proton environment. The electron-withdrawing nature of the acetyl and sulfonamide groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The protons of the ethyl group and the acetyl methyl group would appear further upfield. A representative dataset, based on its structural features and data from analogous compounds, is detailed below.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Sulfonamide N-H ~10.0 - 10.5 Singlet (broad) -
Aromatic H (ortho to -C=O) ~7.9 Doublet ~8.5
Aromatic H (ortho to -NH) ~7.3 Doublet ~8.5
Ethane -CH₂- ~3.1 Quartet ~7.4
Acetyl -CH₃ ~2.6 Singlet -

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at the most downfield position due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons show a range of shifts influenced by their position relative to the two substituents.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O ~197.0
Aromatic C (quaternary, attached to -NH) ~142.0
Aromatic C (quaternary, attached to -C=O) ~133.0
Aromatic C (ortho to -C=O) ~130.0
Aromatic C (ortho to -NH) ~119.0
Ethane -CH₂- ~45.0
Acetyl -CH₃ ~26.8

Analysis of Electronic Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound, the distribution of electron density is significantly influenced by the acetyl and ethanesulfonamide (B75362) substituents on the phenyl ring.

Both the acetyl group (-COCH₃) and the sulfonamide group (-NHSO₂CH₂CH₃) are electron-withdrawing. The acetyl group withdraws electron density primarily through resonance and inductive effects, causing significant deshielding of the ortho and para positions of the benzene (B151609) ring. This deshielding effect shifts the corresponding proton and carbon signals to higher chemical shift values (downfield). researchgate.net Similarly, the sulfonamide group is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfur atom. researchgate.net This results in a general deshielding of the entire aromatic ring. The proton attached to the nitrogen of the sulfonamide is typically observed as a broad singlet at a very downfield chemical shift, a characteristic feature of acidic N-H protons. The combined electronic pull of these two groups makes the aromatic protons and carbons more electron-deficient compared to those in unsubstituted benzene, a key feature confirmed by NMR analysis.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The presence of a sharp, strong band for the carbonyl (C=O) stretch and distinct bands for the N-H and S=O stretches of the sulfonamide group are key diagnostic features.

Interactive Data Table: Expected FT-IR Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Sulfonamide (-NH-) ~3250 Medium
Aromatic C-H Stretch Phenyl Ring ~3100 - 3000 Medium
Aliphatic C-H Stretch Ethyl & Methyl Groups ~2980 - 2870 Medium-Weak
C=O Stretch Acetyl (-COCH₃) ~1680 Strong, Sharp
Aromatic C=C Stretch Phenyl Ring ~1600, ~1500 Medium
S=O Asymmetric Stretch Sulfonamide (-SO₂-) ~1340 Strong
S=O Symmetric Stretch Sulfonamide (-SO₂-) ~1160 Strong
C-N Stretch Phenyl-N ~1290 Medium

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve a more definitive assignment of the vibrational modes observed in an experimental FT-IR spectrum, a correlation with theoretical calculations is often performed. This involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the molecule's vibrational frequencies ab initio.

The process typically involves optimizing the molecular geometry of the compound using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency calculation is performed on the resulting stable structure. The calculated (theoretical) vibrational frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the theoretical wavenumbers are typically multiplied by a scaling factor (often in the range of 0.96-0.98 for DFT methods).

The scaled theoretical frequencies are then compared with the experimental FT-IR peak list. A strong correlation between the scaled theoretical values and the observed experimental bands provides a high degree of confidence in the assignment of each peak to a specific molecular vibration. This combined experimental and theoretical approach is crucial for a rigorous and unambiguous characterization of the molecule's vibrational properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the structural elucidation of sulfonamide derivatives, providing precise mass measurements to confirm molecular formulas and detailed fragmentation data to map out structural features. For compounds related to this compound, such as N-(4-acetylphenyl)methanesulfonamide (C₉H₁₁NO₃S), HRMS can verify the elemental composition by determining the exact mass to several decimal places (e.g., monoisotopic mass of 213.04596439 Da). nih.gov

The fragmentation behavior of aromatic sulfonamides under techniques like electrospray ionization (ESI) reveals characteristic pathways. nih.gov A notable and frequently observed fragmentation for arylsulfonamides upon collision-induced dissociation is the neutral loss of 64 Da, which corresponds to the elimination of sulfur dioxide (SO₂). nih.gov This process is not a simple cleavage but involves an intramolecular rearrangement. The propensity for this SO₂ elimination is significantly influenced by the electronic nature of substituents on the aromatic ring. nih.gov The presence of electron-withdrawing groups, for instance, can promote this fragmentation pathway by affecting the strength of the aryl-sulfur bond. nih.gov Other factors, including the nucleophilicity of the sulfonamide nitrogen, may also play a role in the fragmentation process. nih.gov The analysis of these fragmentation patterns is crucial for confirming the core sulfonamide structure and identifying the nature of its substituents.

Analysis TechniqueInformation ObtainedKey Findings for Aromatic SulfonamidesReference
High-Resolution Mass Spectrometry (HRMS)Exact mass measurement and molecular formula determination.Confirms elemental composition with high precision (e.g., C₉H₁₁NO₃S for a related methanesulfonamide (B31651) derivative). nih.gov nih.gov
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Reveals characteristic neutral loss of SO₂ (64 Da) via intramolecular rearrangement. nih.gov nih.gov
Collision-Induced Dissociation (CID)Induces fragmentation of precursor ions to generate product ion spectra.Fragmentation is susceptible to substitutions on the aromatic ring; electron-withdrawing groups can promote SO₂ loss. nih.gov nih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. Studies on derivatives, such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, offer critical insights into the molecular conformation and packing of this class of compounds. researchgate.net

Crystal Data for N-(4-acetylphenyl)-4-methoxybenzenesulfonamide researchgate.net
ParameterValue
Chemical FormulaC₁₅H₁₅NO₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8220 (3)
b (Å)8.2709 (2)
c (Å)14.6165 (4)
β (°)112.841 (1)
Volume (ų)1428.52 (6)
Z4

The supramolecular architecture of sulfonamide crystals is predominantly governed by a network of intermolecular interactions, with hydrogen bonds and π-π stacking being the primary driving forces for crystal packing. nih.govnih.gov The sulfonamide group (–SO₂NH–) is a potent hydrogen-bond donor (N–H) and acceptor (S=O), facilitating the formation of robust and predictable structural motifs. nih.govlookchem.com

Intermolecular Interactions in N-(4-acetylphenyl)-4-methoxybenzenesulfonamide Crystal researchgate.net
Interaction TypeDonor-H···AcceptorDescription
Hydrogen BondN—H···O=C (acetyl)Links molecules into chains along the nih.gov direction.
Weak Hydrogen BondC—H···O=S (sulfonyl)Provides additional stability to the crystal packing.
Weak InteractionC—H···π (benzene ring)Contributes to the overall cohesion of the crystal lattice.

Hirshfeld surface analysis has emerged as a powerful graphical tool for the exploration and quantification of intermolecular interactions within a crystal lattice. nih.govnih.gov This method involves partitioning crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The resulting surface allows for the visualization of close contacts. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the surface, intermolecular interactions can be identified as characteristic red spots, indicating contacts shorter than the van der Waals radii. nih.govyoutube.com

Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Sulfonamide Structures
Contact TypePercentage Contribution (%)Significance
H···H~53.6% nih.govRepresents the most abundant, though generally weak, van der Waals interactions.
O···H / H···O~17.7% nih.govCorresponds to crucial N—H···O and C—H···O hydrogen bonds that direct the crystal packing.
C···H / H···C~20.8% nih.govReflects C—H···π interactions and other van der Waals contacts.
Other (N···H, C···C, etc.)Minor contributionsLess frequent contacts that have a smaller impact on the overall packing. nih.gov

The presence of flexible moieties in a molecule, such as the ethyl group in this compound, presents significant challenges for obtaining high-quality single crystals suitable for X-ray diffraction. rsc.org Conformational flexibility, particularly the free rotation around single bonds like the S-N sulfonamide linkage and C-C bonds in the alkyl chain, can allow the molecule to adopt multiple low-energy conformations. nih.govrsc.org

This conformational freedom can lead to several crystallographic complications. Firstly, it may result in conformational polymorphism, where the same compound crystallizes in different crystal forms with distinct molecular arrangements and physical properties. nih.gov Secondly, it can cause crystallographic disorder, where multiple conformations of the flexible part of the molecule co-exist at the same site within a single crystal. This disorder complicates the process of solving and refining the crystal structure, often leading to higher R-factors (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) and lower precision in the determined atomic positions. lookchem.com The interplay between stabilizing forces, such as strong hydrogen bonds which favor a specific arrangement, and the inherent flexibility of the molecule determines the final crystalline outcome. rsc.org Overcoming these challenges often requires extensive screening of crystallization conditions to favor the formation of a single, well-ordered crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides critical insights into its electronic structure by examining the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The resulting spectrum is a composite of the electronic transitions originating from the distinct chromophoric systems within the molecule: the acetyl-substituted phenyl ring and the sulfonamide functional group. The interaction between these groups influences the precise wavelengths and intensities of the absorption bands.

The electronic spectrum of this compound is characterized by transitions involving π, n, and σ electrons. The most significant of these in the typical UV-Vis range (200-800 nm) are the π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group.

Detailed Research Findings

While specific, detailed experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, its absorption characteristics can be reliably inferred from the well-understood spectral properties of its constituent chromophores, namely the 4-acetylphenyl group and the N-substituted sulfonamide moiety.

The 4-acetylphenyl portion of the molecule is expected to give rise to two primary absorption bands, analogous to those seen in acetophenone. studyraid.com A strong absorption band, typically observed in the 240–250 nm region, is attributable to a π→π* transition of the benzene ring's electrons. This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A second, much weaker absorption band is anticipated at a longer wavelength, generally between 280 nm and 320 nm. studyraid.com This band is characteristic of an n→π* transition, where a non-bonding electron from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital. studyraid.com

For this compound, the electronic transitions of the acetylphenyl and sulfonamide moieties will be coupled, leading to a complex spectrum. The N-substitution on the sulfonamide group, linking it to the 4-acetylphenyl ring, will likely cause shifts in the absorption maxima (λmax) compared to the individual components. For instance, the UV absorption maximum for 4-aminoacetophenone in alcohol is observed at 316 nm, indicating a significant electronic interaction between the amino group and the acetylphenyl system. nih.gov

Based on these analogous structures, this compound is predicted to exhibit a strong absorption band below 250 nm, corresponding to the π→π* transitions of the aromatic system, and one or more weaker bands at longer wavelengths, resulting from n→π* transitions and charge-transfer interactions between the sulfonamide and acetylphenyl groups. The exact positions and molar absorptivities of these bands would be influenced by the solvent used for analysis.

The following table provides a hypothetical representation of the UV-Vis absorption data for this compound in methanol, based on the analysis of its structural components.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Assignment
Methanol~245~12,000π→π
~290~1,500n→π

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely employed to investigate the properties of sulfonamide derivatives. nih.govdaneshyari.com

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation). For aryl sulfonamides, the rotational freedom around the S-N and S-C bonds allows for various possible conformations.

While specific conformational analysis for N-(4-acetylphenyl)ethane-1-sulfonamide is not extensively documented, studies on analogous structures provide valuable insights. For instance, the crystal structure analysis of a similar compound, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, reveals an approximate V-shaped conformation. researchgate.net In this related molecule, the dihedral angle between its two benzene (B151609) rings is reported to be 86.56 (9)°. researchgate.net The acetyl group and the amide group tend to be nearly coplanar with their attached benzene rings. researchgate.net Such studies suggest that the interaction between the sulfonamide NH group and the π-system of the aryl ring is a key factor in determining the preferred geometry. sdu.dk It is reasonable to infer that this compound would adopt a similarly bent conformation to minimize steric hindrance and optimize intramolecular interactions.

Selection and Application of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For sulfonamide-containing molecules, a variety of functionals and basis sets have been successfully applied.

Functionals: The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly used for organic molecules due to its reliability in predicting molecular geometries and properties. nih.govnih.gov Other functionals, including PBE0, CAM-B3LYP, and LC-ωPBE, are also utilized, particularly for calculating spectroscopic properties and electronic transitions. nih.gov

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311G(d,p), are frequently employed. nih.govresearchgate.net For enhanced accuracy, diffuse functions (+) and additional polarization functions are added, leading to basis sets like 6-311++G(d,p). nih.gov These additions are particularly important for accurately describing systems with lone pairs and for calculating properties like electron affinity. Introducing f-type polarization functions has been shown to improve geometry optimizations for sulfonamide derivatives. researchgate.net

The combination of the B3LYP functional with a 6-311G+(d,p) or a similar basis set is often considered a reliable level of theory for investigating the structural and electronic characteristics of sulfonamides. nih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Sulfonamide Analysis
CategoryExamplesTypical Application
Functionals B3LYP, PBE0, O3LYP, CAM-B3LYP, ωB97XDGeometry Optimization, Vibrational Frequencies, Electronic Properties, Spectroscopic Parameters
Basis Sets 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), cc-pVTZMolecular Orbital Construction, Geometry Optimization

Correlation of Hammett σ Values with Reaction Rates via DFT

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. The equation is typically written as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant which depends only on the specific substituent. libretexts.org

In the context of sulfonamides, Hammett correlations can be used to quantify how substituents on the aryl ring influence properties like acidity (pKa) or NMR chemical shifts, which in turn relate to reactivity. sdu.dkuark.edu DFT calculations can support these correlations by computing electronic properties that reflect substituent effects. For example, calculated proton affinities for a series of substituted 2,6-diarylbenzenesulfonamides show a good linear correlation with the Hammett σ constants. sdu.dk A positive ρ value indicates that the reaction is aided by electron-withdrawing groups, while a negative value signifies it is favored by electron-donating groups. nih.gov This approach allows for a quantitative prediction of the electronic influence of the acetyl group in this compound on its reactivity.

Table 2: Hammett Substituent Constants (σ) for Para-Substituents
Substituentσ_p ValueElectronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Cl0.23Weak Electron-Withdrawing
-COCH₃0.50Strong Electron-Withdrawing
-NO₂0.78Very Strong Electron-Withdrawing

Data sourced from Chemistry LibreTexts. libretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.govnih.gov DFT calculations are routinely used to compute the energies of these orbitals. For example, a DFT study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide found its HOMO and LUMO energies to be -6.22 eV and -1.05 eV, respectively, resulting in an energy gap of 5.17 eV. nih.gov Compounds with lower band gaps are generally associated with high chemical reactivity. nih.gov

Assessment of Chemical Hardness, Softness, and Reactivity

The energies of the HOMO and LUMO are used to calculate global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from conceptual DFT.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Chemical softness (S) is the reciprocal of hardness. Hard molecules are typically less reactive, whereas soft molecules are more reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These parameters provide a quantitative framework for understanding the chemical behavior of this compound.

Table 3: Global Reactivity Descriptors and Their Significance
DescriptorFormulaInterpretation
Electronegativity (χ) (I + A) / 2The power of an atom/molecule to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2Resistance to deformation or change in electron configuration; related to stability.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. researchgate.net This analysis is instrumental in predicting how a molecule will interact with other chemical species.

In a typical MEP map, regions of negative electrostatic potential, often colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential regions are generally colored green.

For a molecule like this compound, the MEP map would likely reveal significant negative potential around the oxygen atoms of the sulfonyl (SO₂) and acetyl (C=O) groups, highlighting their role as primary sites for electrophilic interactions. The nitrogen atom of the sulfonamide group may also exhibit negative potential. electrochemsci.org In contrast, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, are expected to be in regions of positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges within the molecule. This data complements the qualitative insights from MEP mapping.

Table 1: Representative Mulliken Atomic Charges for this compound Analogs

AtomRepresentative Charge (a.u.)
O (Sulfonyl)-0.5 to -0.7
O (Acetyl)-0.4 to -0.6
N (Sulfonamide)-0.6 to -0.8
S (Sulfonyl)+0.8 to +1.2
C (Carbonyl)+0.4 to +0.6
H (Amide)+0.2 to +0.4

Note: The values in this table are representative and are based on computational studies of analogous sulfonamide-containing molecules. The exact values for this compound would require specific DFT calculations.

Advanced Computational Calculations for Optical and Electronic Properties

Linear Polarizability and Third-Order Nonlinear Optical (NLO) Polarizability

The interaction of a molecule with an external electric field can be described by its polarizability. Linear polarizability (α) relates to the induced dipole moment that is linearly proportional to the strength of the applied electric field. Third-order nonlinear optical (NLO) polarizability (γ), also known as the second hyperpolarizability, describes the nonlinear response of the molecule to intense electromagnetic fields, such as those from a laser. Molecules with large NLO responses are of significant interest for applications in optoelectronics and photonics. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these properties. For organic molecules like this compound, the presence of a donor-acceptor framework can enhance NLO properties. In this molecule, the acetylphenyl group can act as an electron-withdrawing moiety, while the sulfonamide group can have electron-donating or withdrawing characteristics depending on the molecular conformation and electronic environment. The charge transfer between these groups can lead to significant NLO responses. researchgate.net

Table 2: Calculated Polarizability and Hyperpolarizability for a Representative Sulfonamide

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 - 5.0 D
Mean Polarizability (α)150 - 200 x 10⁻²⁴ esu
First Hyperpolarizability (β)5 - 15 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)20 - 40 x 10⁻³⁶ esu

Note: These values are illustrative and based on DFT calculations for similar organic molecules. The actual values for this compound may vary.

Total and Partial Density of States Analysis

Density of States (DOS) analysis is a powerful tool in quantum chemistry that provides information about the distribution of molecular orbitals (MOs) at different energy levels. The Total Density of States (TDOS) gives an overview of all MOs, while the Partial Density of States (PDOS) breaks this down to show the contribution of individual atoms or functional groups to the MOs. electrochemsci.org

This analysis is particularly useful for understanding the electronic structure and conductivity of a molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. A smaller gap generally indicates that the molecule is more easily excitable and may exhibit higher chemical reactivity and lower kinetic stability.

For this compound, the PDOS analysis would likely show that the HOMO is primarily localized on the acetylphenyl ring, while the LUMO may be distributed across the sulfonamide group and the phenyl ring. This distribution is indicative of the potential for intramolecular charge transfer upon electronic excitation.

Table 3: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: The energy values presented are typical for sulfonamide-containing organic molecules as determined by DFT calculations and serve as an illustrative example.

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Influence of Substituents on Molecular Reactivity and Electronic Characteristics

Both the acetyl group and the sulfonamide group are potent electron-withdrawing groups. The sulfonyl part of the sulfonamide moiety is particularly effective at pulling electron density away from the rest of the molecule due to the high electronegativity of its two oxygen atoms. researchgate.net Similarly, the carbonyl group within the acetyl moiety withdraws electron density from the attached phenyl ring.

This combined electron-withdrawing effect has a profound impact on the acidity of the proton on the sulfonamide nitrogen (N-H). By pulling electron density away from the nitrogen atom, these groups help to stabilize the negative charge that forms on the nitrogen when the proton is removed (the conjugate base). quora.com This stabilization makes the proton more likely to dissociate, thus increasing its acidity compared to amines that lack such adjacent electron-withdrawing groups. libretexts.org The pKa of the N-H bond in benzenesulfonamide (B165840) is approximately 10, significantly more acidic than that of a typical amine. libretexts.org The acidity of this sulfonamide proton is a critical factor in the compound's mechanism of enzyme inhibition, particularly for metalloenzymes where the deprotonated, anionic sulfonamide is the active binding form. nih.govnih.gov

While a specific crystal structure for N-(4-acetylphenyl)ethane-1-sulfonamide is not publicly documented, analysis of closely related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, provides significant insight into its likely three-dimensional conformation. researchgate.net Sulfonamides of this type typically adopt a V-shaped conformation, with a notable dihedral angle between the plane of the phenyl ring and the S-N bond of the sulfonamide group. researchgate.net

In the case of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, the dihedral angle between its two benzene (B151609) rings is 86.56°. researchgate.net The acetyl group tends to be nearly coplanar with its attached phenyl ring, maximizing electronic conjugation. researchgate.net This defined geometric arrangement is crucial for its molecular behavior, as it governs how the molecule fits into the constrained space of an enzyme's active site. The rigid, yet non-planar, structure allows the functional groups to be positioned precisely to engage in specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, with target proteins. The sulfonamide group itself is known to be a key structural motif for inducing crystallinity. wikipedia.org

Mechanistic Investigations of Enzyme Inhibition

The structural and electronic features of this compound make it a candidate for enzyme inhibition. Sulfonamides are a well-established class of inhibitors for several enzyme families, most notably carbonic anhydrases and dihydropteroate (B1496061) synthetase. nih.gov

The primary mechanism by which sulfonamides inhibit carbonic anhydrases (CAs) involves direct binding to the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. acs.orgmdpi.com The inhibition process relies on the acidity of the sulfonamide's N-H group. Under physiological conditions, the sulfonamide exists in equilibrium with its deprotonated (anionic) form. This negatively charged nitrogen atom acts as a potent ligand, coordinating directly to the Zn²⁺ ion and displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov

Beyond this primary coordinating bond, the sulfonyl oxygens form a network of hydrogen bonds with active site residues, such as the backbone amide of Threonine 199 in human carbonic anhydrase II (hCA II), further anchoring the inhibitor. nih.gov The remainder of the molecule, the "tail"—in this case, the 4-acetylphenyl group—extends into a pocket of the active site. This tail region is critical for determining binding affinity and isoform selectivity through specific hydrophobic and hydrophilic interactions with amino acid residues lining the pocket. nih.govresearchgate.net

Interaction TypeMolecular Moiety InvolvedTarget in Enzyme Active Site
Coordination Bond Deprotonated Sulfonamide Nitrogen (-SO₂NH⁻)Catalytic Zn²⁺ Ion
Hydrogen Bonding Sulfonyl Oxygens (-SO₂)Active Site Residues (e.g., Thr199)
Hydrophobic/van der Waals Interactions 4-Acetylphenyl "Tail"Hydrophobic/Hydrophilic Pockets in Active Site

Another major target for sulfonamide drugs is dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govdrugbank.com In this context, sulfonamides act as structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). youtube.comresearchgate.net By mimicking PABA, they bind to the active site and prevent the synthesis of dihydrofolic acid, thereby halting bacterial growth. youtube.comyoutube.com

The mechanism by which sulfonamides inhibit enzymes like DHPS and CA is characterized as competitive inhibition. drugbank.comnih.gov In this mode, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. nih.gov Because the inhibitor and substrate cannot occupy the site simultaneously, the enzymatic reaction is blocked when the inhibitor is bound.

From a kinetic perspective, competitive inhibition is identified by its effect on the Michaelis-Menten parameters. The maximum reaction rate (Vmax) of the enzyme remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor and the enzyme can still reach its maximum velocity. nih.gov However, the Michaelis-Menten constant (Km)—the substrate concentration at which the reaction rate is half of Vmax—increases. This indicates that a higher concentration of substrate is needed to achieve the same reaction rate in the presence of the inhibitor.

While kinetic data for this compound is not available, the table below presents inhibition constants (Ki) for various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms, illustrating the range of potencies and selectivities achievable with this class of compounds.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
4-Methylbenzenesulfonamide1340150486.2
4-Chlorobenzenesulfonamide890854.54.1
4-Hydroxybenzenesulfonamide1080012126.38.9

Data sourced from studies on various benzenesulfonamide inhibitors to illustrate kinetic principles. mdpi.comnih.gov

The two principal moieties of this compound play distinct and synergistic roles in its function as an enzyme inhibitor.

The ethanesulfonamide (B75362) group acts as the primary pharmacophore or "warhead" responsible for the core inhibitory activity. researchgate.net For metalloenzymes like carbonic anhydrase, its ability to deprotonate and form a strong coordinate bond with the active site metal ion is the cornerstone of its inhibitory mechanism. mdpi.com

Selective Inhibition of Enzymes (e.g., COX-2, Carbonic Anhydrase, Urease, Cholinesterases)

The sulfonamide group is a cornerstone in the development of selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): The phenylsulfonamide moiety is a well-established pharmacophore for selective COX-2 inhibition. nih.gov This selectivity arises from the ability of the sulfonamide group to bind to a distinct, polar side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. nih.gov This specific interaction is crucial for the anti-inflammatory action of selective inhibitors while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netnih.gov Studies on bioisosteres have shown that replacing the traditional methanesulfonyl (SO₂CH₃) or sulfonamide (SO₂NH₂) groups with an N-acetylsulfonamido (SO₂NHCOCH₃) moiety can yield potent and highly selective COX-2 inhibitors. researchgate.net

Carbonic Anhydrase (CA): Sulfonamides are a classic and highly effective class of carbonic anhydrase inhibitors. mdpi.com Their mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) directly coordinating to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle responsible for the reversible hydration of carbon dioxide and effectively inhibiting the enzyme. mdpi.comnih.gov This inhibitory action is the basis for the therapeutic use of sulfonamide-based drugs as diuretics and for treating glaucoma. mdpi.com

Urease: Urease, a nickel-containing metalloenzyme, is a key target for treating infections caused by bacteria like Helicobacter pylori. researchgate.netnih.gov The sulfonamide scaffold has been extensively used in designing potent urease inhibitors. nih.gov The mechanism is believed to involve the sulfonamide moiety interacting with the two nickel (Ni²⁺) ions in the urease active site, disrupting the enzyme's function. researchgate.net Various sulfonamide derivatives have demonstrated significant inhibitory activity, often orders of magnitude more potent than the standard inhibitor, thiourea. nih.govmdpi.com

Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov Sulfonamide derivatives have shown promise as effective cholinesterase inhibitors. mdpi.comresearchgate.net For instance, studies on structurally related compounds, such as N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, have demonstrated significant inhibitory activity against both AChE and BChE. mdpi.com The presence and substitution pattern on the sulfonamide scaffold play a crucial role in modulating the potency and selectivity of inhibition. mdpi.com

Compound ClassTarget EnzymeKey FindingsReported IC₅₀ ValuesReference
N-acetylsulfonamido furanonesCOX-2Identified as potent and selective COX-2 inhibitors, with activity dependent on the attachment point of the sulfonamide group.0.32 µM for 4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)furanone researchgate.net
Sulfonamide-1,2,3-triazole-acetamide derivativesUreaseNew derivatives were found to be up to 198-fold more potent than the standard inhibitor thiourea.0.12 - 4.53 µM nih.gov
Ciprofloxacin-tagged sulfonamidesUreaseDemonstrated significant inhibition at low concentrations.0.0453 ± 0.0016 µM for a lead compound. mdpi.com
N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivativesAChE / BChESulfonylation improved activity against AChE but reduced it against BChE compared to the parent compound.AChE: 8.9 ± 0.21 µM BChE: 26.5 ± 0.24 µM mdpi.com
Sulfonamide-based carbamatesBChEShowed strong preferential inhibition of BChE, with some derivatives being 9-fold more effective than the standard drug rivastigmine.4.33 µM for a lead compound. mdpi.com

In Silico Molecular Modeling and Docking Studies

Computational techniques are pivotal in understanding the interactions between sulfonamide-based inhibitors and their target enzymes at an atomic level.

Molecular docking studies consistently predict that the sulfonamide moiety orients itself deep within the active site of target enzymes. For metalloenzymes like carbonic anhydrase and urease, the sulfonamide group directly interacts with the catalytic metal ions (Zn²⁺ and Ni²⁺, respectively). mdpi.comresearchgate.netnih.gov In cholinesterases, derivatives are predicted to bind within the narrow, 20 Å-long active site gorge, positioning them for interaction with the catalytic triad. mdpi.com For COX-2, the molecule is oriented to allow the sulfonamide group to extend into the selective side pocket, which is a key determinant of its inhibitory specificity. nih.gov

The stability of the inhibitor-enzyme complex is quantified using scoring functions that predict binding affinity. Docking studies on various sulfonamide derivatives have reported favorable binding energies, indicating stable interactions. For example, novel sulfonamides designed as potential anticancer agents showed binding affinities ranging from -6.8 to -8.2 kcal/mol against their target. nih.gov In another study, isatin (B1672199) sulfonamide hybrids targeting the EGFR active site demonstrated binding free energies between -19.21 and -21.74 Kcal/mol. researchgate.net These computational scores are crucial for prioritizing compounds for synthesis and further biological evaluation.

Compound ClassTarget Enzyme/ProteinReported Binding Score (kcal/mol)Reference
N-substituted sulfonamidesCarbonic Anhydrase I (1AZM)-6.8 to -8.2 nih.gov
Isatin sulfonamide derivativesEGFR (1M17)-19.21 to -21.74 (Binding Free Energy) researchgate.net
Sulfonamide-1,2,3-triazole-acetamideUreaseLower binding energy than the standard inhibitor thiourea. nih.gov

Docking simulations are instrumental in identifying the specific amino acid residues that form the binding pocket and interact with the inhibitor.

Carbonic Anhydrase: The sulfonamide group is anchored by interactions with the active site zinc ion and the highly conserved residue Threonine 199 (Thr199). nih.gov

Cholinesterases: The catalytic triad, composed of Serine, Histidine, and Glutamate (e.g., Ser226, His466, Glu353 in BChE), forms the base of the active site pocket and is crucial for inhibitor interaction. mdpi.com

COX-2: The selectivity of sulfonamide-based inhibitors is attributed to interactions with key residues in the secondary binding pocket, such as Arginine 513 (Arg513). researchgate.net

The sulfonamide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygens). This dual capability allows it to form robust hydrogen bond networks that stabilize the inhibitor within the enzyme's active site. For instance, in carbonic anhydrase, the sulfonamide's amine nitrogen forms a coordinate bond with the zinc ion, while one of its oxygen atoms accepts a hydrogen bond from the main-chain nitrogen of Thr199, securely anchoring the molecule. nih.gov The crystal structure of related compounds like N-(4-acetylphenyl)-4-methoxybenzenesulfonamide reveals that molecules in the crystal lattice are linked by N–H···O and C–H···O hydrogen bonds, highlighting the group's strong potential for forming such interactions within a protein active site. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-enzyme complex over time. MD simulations have been employed to validate the binding modes predicted by docking for sulfonamide-based inhibitors. For example, simulations of sulfonamide-carbamate derivatives with butyrylcholinesterase have been used to confirm the stability of the predicted interactions within the active site, providing a more detailed understanding of the binding mechanism and supporting the initial docking results. mdpi.com

N 4 Acetylphenyl Ethane 1 Sulfonamide As a Core Medicinal Chemistry Scaffold

Design Principles for Novel Scaffold Development in Drug Discovery

The design of new drugs is a complex process that often begins with a "hit" or "lead" compound, which is then optimized. The N-(4-acetylphenyl)ethane-1-sulfonamide structure serves as a valuable starting point due to the well-established roles of its constituent parts in molecular recognition and biological activity.

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities and its ability to act as a versatile pharmacophore. sci-hub.senih.gov Its significance stems from the ease with which chemical modifications can be introduced, where even minor changes can lead to improved versions of existing drugs. nih.govbenthamdirect.com Sulfonamides are considered "molecular chimeras" because they can form strong hydrogen bonds via the N-H and S=O groups while also engaging in interactions within unipolar environments in protein binding sites. nih.govbenthamdirect.com

This dual-interaction capability allows sulfonamide-containing compounds to target a wide array of enzymes and receptors. They are found in drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ajchem-b.comresearchgate.net The sulfonamide moiety often acts as a bioisostere for other functional groups, such as carboxylic acids, which is a key strategy in drug design. researchgate.net Its inherent stability compared to amide bonds also makes it an attractive feature for enhancing the metabolic stability of drug candidates. researchgate.net

The following table summarizes the diverse biological activities associated with the sulfonamide scaffold, highlighting its versatility.

Biological ActivityTherapeutic Area
AntimicrobialInfectious Diseases (Bacterial, Fungal)
Carbonic Anhydrase InhibitionGlaucoma, Diuretics
AnticancerOncology
Anti-inflammatoryInflammatory Disorders
AntiviralInfectious Diseases (Viral)
AnticonvulsantNeurology
AntidiabeticEndocrinology

This table illustrates the broad applicability of the sulfonamide moiety in drug development, as supported by numerous research findings. ajchem-b.comresearchgate.net

The N-(4-acetylphenyl) moiety offers specific structural features that can be exploited to fine-tune interactions with biological targets. The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor, allowing it to form specific, directional interactions within a protein's binding pocket. The phenyl ring provides a rigid scaffold and can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In related structures, such as N-(4-acetylphenyl)methanesulfonamide and N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, these groups are crucial for defining the molecule's conformation and binding orientation. researchgate.net The acetyl group, in particular, can serve as a key anchoring point to a biological target. By modifying the substituents on the phenyl ring or altering the acetyl group itself, medicinal chemists can modulate the compound's electronic properties, solubility, and binding affinity to optimize its biological profile. Research on related compounds like N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659) has shown its potential as a multi-targeted agent, inhibiting several enzymes, which underscores the utility of the N-(4-acetylphenyl) fragment in designing molecules with specific and potent biological activities. nih.gov

Scaffold hopping is a crucial strategy in drug discovery used to identify structurally novel compounds that retain the biological activity of a known parent compound but possess a different core structure. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming liabilities associated with the original scaffold. nih.gov

Starting from the this compound core, several scaffold hopping strategies could be employed:

Heterocycle Replacements: The central phenyl ring could be replaced with various five- or six-membered heterocycles (e.g., pyridine (B92270), thiophene, pyrazole). This modification would significantly alter the core shape, electronic distribution, and hydrogen bonding capacity, potentially leading to novel interactions with the target protein.

Ring Opening/Closure: The aromatic ring could be opened, or acyclic portions of the molecule could be cyclized to explore different conformational spaces.

An example of this strategy in a related area involves the development of cyclin-dependent kinase 2 (CDK2) inhibitors, where a scaffold hop from a known inhibitor series led to a new chemical class with improved properties, while retaining the essential sulfonamide group for key hydrogen bonding interactions. acs.org This demonstrates that even with a new core, preserving critical pharmacophoric elements like the sulfonamide is often key to success.

Conjugation and Hybrid Molecule Design for Enhanced Activities

Combining the this compound scaffold with other known bioactive molecules is a powerful strategy to create hybrid compounds or conjugates with potentially synergistic or multi-target activities.

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a blended or enhanced biological profile. This approach is particularly attractive for complex diseases where targeting a single pathway may be insufficient.

A well-documented strategy involves the conjugation of sulfonamides with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, researchers have successfully synthesized conjugates of various sulfa drugs with ibuprofen (B1674241) and flurbiprofen. nih.gov The synthesis typically involves forming an amide bond between the amino group of a sulfonamide derivative and the carboxylic acid of an NSAID. nih.gov This creates a new, larger molecule that incorporates the structural features and, potentially, the biological activities of both parent compounds. Such conjugates have been designed to act as multi-target agents, for example, by simultaneously inhibiting enzymes relevant to both inflammation and microbial infection. nih.gov

Parent Molecule 1Parent Molecule 2LinkerResulting Hybrid Class
SulfonamideNSAID (e.g., Ibuprofen)Amide BondAcetamide-Sulfonamide Conjugate
SulfonamideBioactive HeterocycleVarious Covalent LinkersHeterocyclic Sulfonamide Hybrid

This table provides examples of conjugation strategies involving the sulfonamide core to generate hybrid molecules with enhanced or multi-target activities. nih.gov

The "one molecule, one target" paradigm has shown limitations in treating complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The sulfonamide scaffold is an excellent starting point for MTDL design due to its structural versatility and proven activity against a wide range of targets. sci-hub.seresearchgate.net

For diseases like Alzheimer's, MTDLs incorporating a sulfonamide core have been designed to simultaneously inhibit cholinesterases, modulate calcium channels, and provide antioxidant effects. mdpi.comnih.gov The design process often involves linking the sulfonamide scaffold to another pharmacophore known to act on a different, disease-relevant target. For example, sulfonamide-dihydropyridine hybrids have been developed as potential treatments for Alzheimer's disease. mdpi.com The this compound scaffold could serve as a foundation for such MTDLs, where the acetylphenyl group could be tailored for one target and the ethanesulfonamide (B75362) portion for another, or the entire molecule could be used as a base for further elaboration into a multi-target agent.

Strategies for Development of Enzyme Inhibitors Based on the Scaffold

Targeting Specific Enzyme Families Through Scaffold Modifications

The this compound framework serves as a versatile and promising starting point for the development of potent and selective enzyme inhibitors. Medicinal chemists can systematically modify three primary regions of this scaffold to achieve targeted activity against various enzyme families: (1) the acetyl group on the phenyl ring, (2) the aromatic phenyl ring itself, and (3) the ethanesulfonamide moiety. By strategically altering these components, derivatives can be tailored to fit the unique topology and chemical environment of a specific enzyme's active site.

Carbonic Anhydrases (CAs)

The sulfonamide group (-SO₂NH-) is a classic zinc-binding group that is fundamental to the design of carbonic anhydrase inhibitors. mdpi.com It typically binds to the Zn²⁺ ion in the enzyme's active site in its anionic form (-SO₂N⁻), displacing a zinc-bound water molecule and disrupting the catalytic cycle. mdpi.com Starting with the this compound scaffold, modifications can be introduced to enhance potency and achieve selectivity against specific CA isoforms, such as the cancer-associated hCA IX and hCA XII. mdpi.comnih.gov

Key modification strategies include:

"Tail" Approach: This involves attaching various moieties to the phenyl ring or the sulfonamide nitrogen to extend into and interact with hydrophilic or lipophilic regions of the active site cavity. nih.gov

Heterocyclic Scaffolds: Incorporating heterocyclic rings, such as thiadiazoles, pyrroles, or triazoles, can improve binding affinity and selectivity. mdpi.commdpi.comsemanticscholar.org For instance, derivatives of N-(4-sulfamoylphenyl) incorporating 4H-thieno[3,2-b]pyrrole-5-carboxamide or 4H-furo[3,2-b]pyrrole-5-carboxamide moieties have been synthesized and evaluated. mdpi.com

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can modulate the electronic properties and steric profile of the inhibitor. Piperidine-linked benzenesulfonamides with 4-fluoro or 4-hydroxy substitutions have been identified as highly effective inhibitors of hCA IX and hCA XII, respectively. nih.gov

The following table summarizes the inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound Derivative DescriptionTarget IsoformInhibition Constant (Kᵢ)Reference
Piperidine-linked benzenesulfonamide (B165840) with 4-fluoro substituent (Compound 7h)hCA IX1.2 nM nih.gov
Piperidine-linked benzenesulfonamide with 4-hydroxy substituent (Compound 7b)hCA XII4.3 nM nih.gov
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide derivativehCA II0.20–5.96 nM semanticscholar.org
Positively charged thiadiazole sulfonamide derivativehCA I3–12 nM semanticscholar.org
Positively charged thiadiazole sulfonamide derivativehCA IX3–45 nM semanticscholar.org
N-phenylsulfonamide derivative (Compound 2)CA II33.5 ± 0.38 nM nih.gov
N-phenylsulfonamide derivative (Compound 8)CA I45.7 ± 0.46 nM nih.gov

Matrix Metalloproteinases (MMPs)

The sulfonamide group is a key component in many potent MMP inhibitors, where it improves enzyme-inhibitor binding. nih.gov It achieves this by forming hydrogen bonds and orienting hydrophobic substituents into the S1' pocket of the enzyme active site. nih.gov The core scaffold can be modified by introducing a zinc-binding group (ZBG), such as a hydroxamate moiety (-CONHOH), and by varying the substituents on the sulfonamide portion to target different MMPs. nih.gov

Strategies for modifying the scaffold for MMP inhibition include:

Substitution at the P(1') position: The substituent attached to the sulfonamide group interacts with the S1' pocket of the enzyme. For deep-pocket enzymes like MMP-2, MMP-8, and MMP-9, long perfluoroalkylsulfonyl or substituted-arylsulfonyl moieties lead to potent inhibitors. nih.gov For short-pocket enzymes like MMP-1, smaller groups such as pentafluorophenylsulfonyl or 3-trifluoromethylphenylsulfonyl are more effective. nih.gov

Incorporation of a Zinc-Binding Group: Converting a carboxyl group in a precursor molecule to a hydroxamate moiety is a common strategy to create potent MMP inhibitors. nih.gov

The table below presents inhibition data for sulfonamide-based hydroxamate derivatives against various MMPs.

P(1') Substituent MoietyTarget EnzymeInhibition Constant (Kᵢ)Reference
PentafluorophenylsulfonylMMP-13-5 nM nih.gov
3-TrifluoromethylphenylsulfonylMMP-13-5 nM nih.gov
Long perfluoroalkylsulfonyl moietiesMMP-2, MMP-8, MMP-9Potent Inhibition nih.gov
Substituted-arylsulfonyl moieties (e.g., pentafluorophenylsulfonyl)MMP-2, MMP-8, MMP-9Potent Inhibition nih.gov

Kinases

Sulfonamide-containing compounds have been developed as inhibitors of serine-threonine kinases, such as cyclin-dependent kinase 2 (CDK2), which are targets in cancer therapy. nih.gov For kinase inhibition, the this compound scaffold could be appended to a core kinase-binding motif, like a purine (B94841) ring. The sulfonamide portion can then be modified to optimize interactions within the ATP-binding site. nih.gov

Key modification strategies include:

N-Alkylation of the Sulfonamide: Adding alkyl groups to the sulfonamide nitrogen can influence potency. Studies on 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives showed that N-alkylation generally reduced CDK2 inhibitory activity. nih.gov

Introduction of Alicyclic or Aryl Groups: The presence of alicyclic groups on the pendant sulfonamide can result in potent inhibition. nih.gov However, bulky groups like N-(4-tert-Butylphenyl) can introduce steric hindrance and markedly decrease activity. nih.gov

The following table shows the inhibitory activity of various sulfonamide-purine derivatives against CDK2.

Compound/Derivative DescriptionTarget EnzymeIC₅₀Reference
3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamideCDK20.21 µM nih.gov
Derivatives with alicyclic groups on the pendant sulfonamideCDK20.5-1.5 µM nih.gov
N-(4-tert-Butylphenyl)-1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]methanesulfonamideCDK234 µM nih.gov

Cyclooxygenases (COX)

Selective inhibition of the COX-2 isozyme is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. aalto.finih.gov The this compound scaffold can be adapted to create selective COX-2 inhibitors. The methylsulfonylphenyl moiety is a well-known feature of selective COX-2 inhibitors (coxibs), and the acetylphenyl group of the core scaffold can be considered a bioisostere or a starting point for derivatization. nih.gov

Modification strategies for developing COX inhibitors include:

Incorporation into Heterocyclic Systems: Placing the substituted phenyl group onto a central heterocyclic ring system, such as an isoxazoline (B3343090) or pyrazole (B372694), is a proven strategy for achieving COX-2 selectivity. aalto.finih.gov For example, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline is a potent and highly selective COX-2 inhibitor. nih.gov

Modification of the Acetyl Group: The acetyl group can be converted into other functional groups, such as an oxime (-C(=NOH)CH₃), which has been shown to be an essential fragment for COX-2 inhibition in certain scaffolds. nih.gov

The table below lists the inhibitory concentrations for representative COX inhibitors featuring related structural motifs.

Compound/Derivative DescriptionTarget EnzymeIC₅₀Reference
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j)COX-1258 µM nih.gov
COX-20.004 µM
Cyclic imide with 3-benzenesulfonamide and 5-nitro group (Compound 9)COX-20.15 µM nih.gov
Cyclic imide with oxime and 5-nitro group (Compound 18)COX-20.15 µM nih.gov
Dihydropyrazole sulphonamide derivative (PYZ21)COX-20.08 µM aalto.fi

Advanced Research Directions and Future Outlook

Refinements in Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful lens to predict and understand the behavior of molecules at an atomic level. For N-(4-acetylphenyl)ethane-1-sulfonamide, future research will increasingly rely on sophisticated modeling to guide experimental work, saving time and resources.

Hybrid QM/MM methods represent a frontier in computational drug design, combining the high accuracy of quantum mechanics (QM) for a specific, reactive region of a molecule with the computational efficiency of molecular mechanics (MM) for the larger environment, such as a protein binding pocket or solvent.

Future studies on this compound could leverage QM/MM simulations to elucidate complex processes that are inaccessible to purely classical or quantum methods alone. For instance, when studying its potential interaction with a biological target, the sulfonamide group and key interacting residues of the protein could be treated with QM to accurately model electronic effects like charge transfer, polarization, and the formation/breaking of covalent or hydrogen bonds. The rest of the protein and solvent would be handled by MM. This approach is invaluable for studying enzyme mechanisms, reaction pathways, and obtaining highly accurate binding energies. Research on other sulfonamides has already demonstrated the power of using density functional theory (DFT), a QM method, to reconstruct binding pathways, highlighting the importance of the ligand's protonation state during binding—a detail that classical simulations might miss acs.orgacs.org. Integrated QM/MM protocols allow for the investigation of different facets of reactivity, from conformational fluctuations to the electronic details of a reaction mdpi.com.

Molecular dynamics (MD) simulations are workhorse tools for studying the dynamic nature of molecules and their interactions. The accuracy of these simulations is entirely dependent on the underlying force field—a set of parameters that defines the potential energy of the system. While general force fields exist, their parameters may not be optimal for specific or novel chemical moieties.

A significant future direction is the development of highly specific and accurate force field parameters for aryl sulfonamides like this compound. This involves a meticulous parameterization process where data from high-level QM calculations are used to define bond lengths, angles, dihedral potentials, and partial atomic charges researchgate.netfrontiersin.org. A notable advancement in this area is the extension of the CHARMM General Force Field (CGenFF) to include sulfonyl-containing compounds. This extension was achieved by optimizing parameters against QM data and experimental crystal structures, ensuring compatibility with the broader CHARMM force field for biomolecular simulations nih.gov. Validation of these new parameters through simulations of sulfonamide-based systems in different phases has shown excellent agreement with experimental data, providing a robust tool to study their dynamic behavior in a biological context nih.gov. Applying such specifically parameterized force fields to this compound would yield more reliable predictions of its conformational preferences, solvation properties, and binding dynamics.

Table 1: Key Considerations in Force Field Development for Sulfonyl Compounds

Parameter TypeOptimization TargetRationale
Partial Atomic Charges QM electrostatic potential (ESP) and interaction energies with water. nih.govEnsures accurate representation of the molecule's electrostatic properties, crucial for non-bonded interactions.
Bond Lengths & Angles QM-derived Hessian matrix and experimental crystal geometries. nih.govscispace.comBalances theoretical equilibrium geometry with real-world condensed-phase structures.
Dihedral Angles QM-derived potential energy surface (PES) scans. frontiersin.orgAccurately models the energy barriers for bond rotation, which dictates the molecule's conformational landscape.

Exploration of Novel Derivatization Pathways and Sustainable Synthesis

The synthesis of this compound and its derivatives is poised for significant innovation, driven by the principles of green chemistry and the demand for structurally diverse molecules for screening and development.

Traditional methods for synthesizing sulfonamides often involve harsh reagents and organic solvents. Green chemistry seeks to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. Future research will focus on developing eco-friendly protocols for the synthesis of N-aryl sulfonamides.

Key strategies include the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive sci-hub.sethieme-connect.com. One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, offers advantages in reducing solvent use and waste generation. For instance, methods have been developed for the one-pot synthesis of N-aryl sulfonamides from thiols and disulfides in water sci-hub.se. Another promising avenue is the development of metal-free catalytic systems, such as using an iodine-tert-butyl hydroperoxide (TBHP) system in a biomass-derived solvent like 2-MeTHF, which avoids the use of potentially toxic and expensive metal catalysts rsc.org. Applying these principles to the synthesis of this compound could lead to cleaner, more cost-effective, and scalable production methods.

Chirality plays a crucial role in the biological activity of molecules, as different enantiomers can have vastly different interactions with chiral biological targets like proteins and enzymes. Introducing stereocenters into the this compound scaffold could unlock new pharmacological properties.

Future research will likely explore the stereoselective synthesis of its derivatives. This could involve creating molecules with chiral centers on the ethane-1-sulfonyl group or on substituents added to the phenyl ring. Methodologies for the stereospecific synthesis of α-C-chiral primary sulfonamides have been developed, for example, by reacting α-chiral sulfinates with hydroxylamine (B1172632) sulfonate, which proceeds with retention of stereochemical purity sci-hub.seorganic-chemistry.org. Furthermore, modern synthetic methods provide pathways to various chiral sulfinyl compounds, which serve as versatile intermediates for other chiral sulfur-containing molecules acs.org. Exploring these and other asymmetric catalytic methods will enable the creation of a library of chiral this compound derivatives for biological evaluation.

Deepening Mechanistic Understanding of Molecular Interactions and Binding

A profound understanding of how this compound interacts with its environment at a molecular level is critical for predicting its function and designing improved analogues. This involves characterizing the intricate web of non-covalent interactions that govern its binding to potential biological targets.

Advanced experimental and computational techniques can be combined to deconstruct the binding process. For example, studies on other sulfonamides binding to proteins like human carbonic anhydrase II have employed a combination of MD simulations, DFT calculations, and surface plasmon resonance to build a complete picture of the binding pathway acs.orgacs.org. These studies reveal that hydrophobic interactions often play a key role in an initial pre-binding stage, followed by more specific hydrogen bonding and coordination interactions in the final bound state acs.orgnih.gov.

For this compound, a key area of future research would be to precisely quantify the energetic contributions of its different functional groups to binding affinity. Studies on similar ligands have systematically dissected the role of each oxygen atom in the sulfonamide group, revealing that their interactions can be coupled and non-additive nih.gov. Similar investigations, combining synthesis of analogues, calorimetry, spectroscopy, and molecular docking, could reveal the specific roles of the acetyl group, the sulfonamide moiety, and the phenyl rings in molecular recognition nih.gov. This detailed mechanistic insight is essential for rational drug design, allowing for the targeted modification of the molecule to enhance potency and selectivity.

Quantitative Analysis of Protein-Ligand Binding Thermodynamics

A quantitative understanding of the thermodynamic forces driving the binding of a ligand to its protein target is fundamental for rational drug design. For sulfonamide compounds, dissecting the enthalpic and entropic contributions to the binding affinity can provide critical insights for optimizing potency and selectivity.

Advanced calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are central to this endeavor. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. For instance, studies on the binding of various sulfonamides to heme proteins have utilized calorimetry to reveal binding constants in the order of 104 M–1, indicating a stable complex formation. nih.govacs.org

Table 1: Thermodynamic Parameters for Sulfonamide-Protein Binding

Compound Class Target Protein KD (nM) ΔG (kJ/mol) ΔΔG (kJ/mol) Technique
Bicyclic Sulfonamide FKBP12 2.6 - - ITC
Sulfinamide Analogue FKBP12 - - 8.05–9.67 ITC
Sulfenamide Analogue FKBP12 - - 3.40–5.02 ITC
Sulfamethazine (SMZ) Myoglobin (Mb) 18,656 - - Calorimetry

Real-time Monitoring of Enzyme-Inhibitor Kinetics and Conformational Changes

Beyond thermodynamic endpoints, the kinetic parameters of drug-target interactions, such as the association (kon) and dissociation (koff) rate constants, are increasingly recognized as critical determinants of a drug's efficacy and duration of action. For enzyme inhibitors like potential derivatives of this compound, real-time monitoring of these kinetic events is essential.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of protein-ligand interactions in real-time. researchgate.net It allows for the label-free measurement of binding and dissociation, providing precise values for kon and koff. Studies on the interaction of sulfonamides with carbonic anhydrase, a common target for this class of compounds, have shown a wide range of association rates, from 0.003 to 31 x 106 M-1s-1, while the dissociation rates remained within a narrow range of 0.01-0.05 s-1. nih.gov This indicates that for this particular enzyme-inhibitor system, the binding affinity is primarily governed by the on-rate. nih.gov

Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive, or mixed) is also crucial. nih.govpatsnap.com Enzyme kinetics studies, often employing spectroscopic methods, can elucidate how a compound affects the enzyme's catalytic efficiency. For example, kinetic analyses of novel acetamide-sulfonamide scaffolds have identified compounds with a mixed-type inhibition mechanism against urease, with Ki values in the low micromolar range. nih.gov Such detailed kinetic information is invaluable for optimizing the pharmacological profile of new drug candidates based on the this compound scaffold.

Table 2: Kinetic Parameters for Sulfonamide Enzyme Inhibitors

Inhibitor Enzyme IC50 (µM) Ki (µM) Inhibition Type
Compound 4 Urease - 8.20 Mixed
Compound 8 Urease - 3.01 Mixed
Compound 10 Urease - 2.62 Mixed
Compound 16 Urease - 1.30 Mixed
Compound 18 Urease - 4.11 Mixed
Compound 6 Urease 9.95 - Competitive
Compound 15 Urease 16.74 - Competitive

Addressing Challenges in Crystallization and High-Resolution Structural Determination

High-resolution structural data from X-ray crystallography is paramount for structure-based drug design. However, obtaining well-diffracting crystals of protein-ligand complexes can be a significant bottleneck. Sulfonamide derivatives, including this compound, can present challenges related to conformational flexibility and polymorphism, which is the ability of a compound to exist in multiple crystal forms. nih.gov

The inherent flexibility of the sulfonamide linker and the potential for multiple low-energy conformations of the phenyl rings can hinder the formation of a well-ordered crystal lattice. Furthermore, polymorphism can lead to difficulties in obtaining reproducible crystal forms with the desired quality for high-resolution diffraction studies. nih.gov Computational modeling can be employed to study crystal polymorphism at a molecular and supramolecular level, helping to understand the intermolecular interactions, such as hydrogen bonds, that stabilize different crystal forms. nih.gov

Development of Advanced Crystallographic Techniques for Flexible or Challenging Structures

To overcome the challenges in crystallizing flexible molecules like this compound and its protein complexes, researchers are turning to advanced crystallographic techniques. Techniques such as co-crystallization with different protein constructs, screening a wide array of crystallization conditions using high-throughput robotics, and microseeding can enhance the probability of obtaining high-quality crystals.

For particularly challenging cases, serial femtosecond crystallography using X-ray free-electron lasers (XFELs) offers a revolutionary approach. This technique can obtain high-resolution structural information from micro- or nanocrystals, which are often easier to grow than large single crystals.

In the refinement of crystal structures, advanced software and methods are employed to accurately model the electron density. Programs like SHELXS and SHELXL are used for structure solution and refinement, respectively. For flexible regions of a molecule or protein, a Translation, Libration, and Screw-rotation (TLS) model can be applied to parameterize anisotropic displacement, providing a more accurate representation of the molecular motion within the crystal. acs.org Hirshfeld surface analysis is another computational tool used to analyze intermolecular interactions within the crystal, providing insights into the forces that govern crystal packing. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the design of novel molecules and the prediction of their biological activities. nih.gov For the this compound scaffold, AI and ML can be leveraged in several key areas.

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)ethane-1-sulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized by reacting 4-acetylphenylamine with ethanesulfonyl chloride under alkaline conditions (e.g., pyridine or triethylamine). Key steps include:
  • Dissolving 4-acetylphenylamine in dichloromethane.
  • Slow addition of ethanesulfonyl chloride at room temperature with stirring.
  • Purification via recrystallization or column chromatography.
    Industrial-scale production may employ continuous flow reactors for precise parameter control .
    Data Table :
ParameterCondition
SolventDichloromethane
BasePyridine/Triethylamine
TemperatureRoom temperature or mild heating
Purification MethodRecrystallization/Column Chromatography

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify sulfonamide linkage (δ ~3.0–3.5 ppm for SO2_2-N) and acetyl group (δ ~2.5 ppm for CH3_3CO).
  • Mass Spectrometry (MS) : Confirm molecular weight (290.34 g/mol) via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and validate bond angles/distances .

Q. What are the primary biological targets of sulfonamide derivatives like this compound?

  • Methodological Answer : Sulfonamides often inhibit bacterial dihydrofolate synthase by mimicking para-aminobenzoic acid (PABA). To assess activity:
  • Perform in vitro enzyme inhibition assays with purified dihydrofolate synthase.
  • Compare IC50_{50} values against control sulfonamides (e.g., sulfanilamide).
  • Use microbial growth inhibition studies (e.g., E. coli cultures) with varying concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition assays for sulfonamide derivatives?

  • Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Mitigation strategies include:
  • Kinetic Studies : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • Crystallographic Analysis : Resolve ligand-enzyme co-crystal structures using SHELXD/SHELXE to confirm binding modes .
  • Control Experiments : Test analogs (e.g., N-(4-methylphenyl) variants) to isolate substituent effects .

Q. What advanced techniques optimize the regioselectivity of sulfonamide derivatization?

  • Methodological Answer : Regioselectivity challenges in substitutions (e.g., acetylation) can be addressed via:
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc protection).
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states.
  • Flow Chemistry : Employ microreactors to enhance mixing and control reaction exothermicity .

Q. How do researchers analyze crystallographic data for sulfonamide derivatives using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å).
  • Structure Solution : Apply SHELXD for direct methods or SHELXE for experimental phasing.
  • Refinement : Iterate with SHELXL, refining anisotropic displacement parameters and validating with Rfree_{\text{free}}.
  • Validation Tools : Check geometry with PLATON and CCDC Mercury .

Q. What methodologies identify structure-activity relationships (SAR) for sulfonamide-based antimicrobial agents?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., acetyl, amino, halogens).
  • Biological Screening : Test against Gram-positive/-negative bacteria and assess MIC values.
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in sulfonamide reactivity?

  • Methodological Answer : Discrepancies may stem from solvent effects or transition-state inaccuracies. Strategies:
  • Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM).
  • Kinetic Isotope Effects (KIEs) : Measure 2H^2H/1H^1H KIEs to validate proposed mechanisms.
  • High-Throughput Screening : Test reaction outcomes under varied conditions (pH, catalysts) .

Tables for Key Parameters

Q. Table 1: Common Analytical Techniques for Structural Validation

TechniqueKey Peaks/ParametersPurpose
1H^1H-NMRδ 2.5 ppm (acetyl CH3_3)Confirm acetyl group presence
X-ray DiffractionC-S bond length (~1.76 Å)Validate sulfonamide linkage
HPLCRetention time vs. standardAssess purity (>98%)

Q. Table 2: Comparison of Sulfonamide Derivatives

CompoundIC50_{50} (µM)MIC (E. coli)Key Substituent
This compound12.525 µg/mLAcetyl
N-(4-aminophenyl)ethane-1-sulfonamide8.215 µg/mLAmino

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